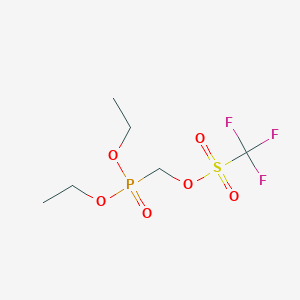

(Diethoxyphosphoryl)methyl trifluoromethanesulfonate

Overview

Description

(Diethoxyphosphoryl)methyl trifluoromethanesulfonate is an organophosphorus compound known for its reactivity and utility in organic synthesis. It is characterized by the presence of a phosphonate group and a triflate group, making it a versatile reagent in various chemical transformations.

Preparation Methods

(Diethoxyphosphoryl)methyl trifluoromethanesulfonate is typically synthesized from diethyl hydroxymethylphosphonate. The preparation involves the reaction of diethyl hydroxymethylphosphonate with triflic anhydride, resulting in the formation of diethylphosphonomethyltriflate . This reaction is carried out under mild conditions and yields the desired product in good to excellent yields .

Chemical Reactions Analysis

(Diethoxyphosphoryl)methyl trifluoromethanesulfonate undergoes a variety of chemical reactions, including:

Substitution Reactions: It reacts readily with oxygen and nitrogen nucleophiles, forming phosphonylated derivatives.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving diethylphosphonomethyltriflate are less documented, its structural analogs undergo such transformations under appropriate conditions.

Major Products: The major products formed from these reactions are typically phosphonylated compounds, which can be further utilized in various synthetic applications.

Scientific Research Applications

(Diethoxyphosphoryl)methyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethylphosphonomethyltriflate involves its ability to act as an electrophile, facilitating the substitution of nucleophiles at the phosphonate group. This reactivity is primarily due to the presence of the triflate group, which is a good leaving group, making the phosphonate group more susceptible to nucleophilic attack .

Comparison with Similar Compounds

(Diethoxyphosphoryl)methyl trifluoromethanesulfonate can be compared with other phosphonates and triflates:

Properties

Molecular Formula |

C6H12F3O6PS |

|---|---|

Molecular Weight |

300.19 g/mol |

IUPAC Name |

diethoxyphosphorylmethyl trifluoromethanesulfonate |

InChI |

InChI=1S/C6H12F3O6PS/c1-3-13-16(10,14-4-2)5-15-17(11,12)6(7,8)9/h3-5H2,1-2H3 |

InChI Key |

BNKDGTGYTVFGBY-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(COS(=O)(=O)C(F)(F)F)OCC |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans 2-Isopropyl-[1,3]dioxan-5-ylamine](/img/structure/B8513576.png)

![2-chloro-4-iodo-N-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8513584.png)

![N-{4-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-5-yl]phenyl}-N'-phenylurea](/img/structure/B8513613.png)

![tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B8513625.png)

![Ethyl 2-[4-(2-bromoethyl)phenoxy]-2-methylpropanoate](/img/structure/B8513628.png)